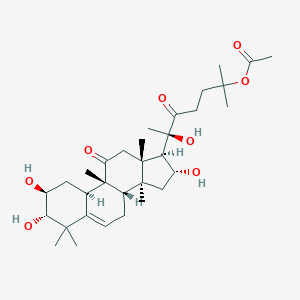

Cucurbitacin IIa

Übersicht

Beschreibung

Hemslecin A ist ein Triterpen-Derivat, das aus Pflanzen der Gattung Hemsleya gewonnen wird, insbesondere aus Hemsleya endecaphylla und Hemsleya amabilis . Es ist strukturell mit Cucurbitacin F verwandt und bekannt für seine antibakteriellen Eigenschaften . Hemslecin A wurde in der traditionellen asiatischen Medizin zur Behandlung verschiedener Infektionskrankheiten wie Enteritis, Bronchitis, akuter Tonsillitis und Bazillendysenterie verwendet .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Hemslecin A kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die das Cucurbitan-Skelett beinhalten. Die Synthese umfasst typischerweise mehrere Schritte, darunter Oxidations-, Reduktions- und Acetylierungsreaktionen . Die Reaktionsbedingungen erfordern häufig spezifische Reagenzien und Katalysatoren, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Hemslecin A beinhaltet die Extraktion der Verbindung aus den Knollen von Hemsleya-Pflanzen. Der Extraktionsprozess verwendet in der Regel Ultraschallextraktionsmethoden mit Lösungsmitteln wie Ethanol oder Methanol . Nach der Extraktion wird die Verbindung durch Kristallisation und andere Reinigungstechniken gereinigt, um ein Produkt mit hoher Reinheit zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Hemslecin A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Hemslecin A verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Acetylierungsmittel wie Essigsäureanhydrid . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Hemslecin A gebildet werden, umfassen verschiedene Derivate mit verbesserten biologischen Aktivitäten. So kann die Acetylierung von Hemslecin A Derivate mit verbesserten antibakteriellen Eigenschaften hervorbringen .

Analyse Chemischer Reaktionen

Types of Reactions

Hemslecin A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of Hemslecin A include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of Hemslecin A include various derivatives with enhanced biological activities. For example, the acetylation of Hemslecin A can produce derivatives with improved antibacterial properties .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Cucurbitacin IIa exhibits significant anticancer properties, making it a subject of extensive research.

Comparative Efficacy

A comparative study using MTT assays demonstrated that this compound exhibited stronger cytotoxic effects than conventional chemotherapeutic agents like Cisplatin and Paclitaxel .

Anti-inflammatory Properties

This compound also demonstrates potent anti-inflammatory effects, which have been investigated in models of ulcerative colitis.

Antiviral Effects

Emerging studies suggest that this compound may possess antiviral properties.

Specific Viruses Targeted

- Hepatitis B Virus : Preliminary research indicates potential effectiveness against the hepatitis B virus, contributing to its profile as a multi-target therapeutic agent .

- Human Immunodeficiency Virus : There is evidence suggesting that this compound can inhibit replication of the human immunodeficiency virus, although further studies are required to elucidate the exact mechanisms involved .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings.

Absorption and Metabolism

Studies have highlighted the absorption, distribution, metabolism, and elimination characteristics of this compound, indicating favorable pharmacokinetic profiles that support its therapeutic use .

Summary Table of Applications

Wirkmechanismus

Hemslecin A exerts its effects through various molecular targets and pathways. It has been shown to inhibit the secretion of hepatitis B surface antigen and hepatitis B e antigen, as well as the replication of hepatitis B virus DNA . The compound also interferes with the epidermal growth factor receptor-mitogen-activated protein kinase (EGFR-MAPK) signaling pathway, leading to the inhibition of cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Hemslecin A ist unter seinen ähnlichen Verbindungen aufgrund seiner spezifischen strukturellen Merkmale und biologischen Aktivitäten einzigartig. Zu den ähnlichen Verbindungen gehören:

Hemslecin B: Ein weiteres Triterpen-Derivat aus Hemsleya endecaphylla mit ähnlichen antibakteriellen Eigenschaften.

Hemslecin C: Ein Derivat, das aus Hemslecin A synthetisiert wird, mit verbesserten biologischen Aktivitäten.

Cucurbitacin F: Eine verwandte Verbindung mit einem ähnlichen Cucurbitan-Skelett, aber unterschiedlichen biologischen Eigenschaften.

Hemslecin A zeichnet sich durch seine starken antibakteriellen und antiviralen Aktivitäten aus, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht.

Biologische Aktivität

Cucurbitacin IIa is a triterpenoid compound derived from various species of the Cucurbitaceae family, known for its significant biological activities, particularly in cancer research. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a tetracyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C30H44O7, and it features a unique arrangement that allows for interaction with various biological targets.

This compound exhibits its biological effects primarily through the following mechanisms:

- Induction of Apoptosis : Studies have demonstrated that this compound can trigger apoptotic pathways in cancer cells. For instance, derivatives of this compound have shown significant cytotoxicity against various human tumor cell lines, including SKOV3 (ovarian cancer) and MCF-7 (breast cancer), with low IC50 values indicating potent activity .

- Inhibition of Cell Proliferation : Research indicates that this compound and its derivatives can inhibit cell proliferation by affecting cell cycle progression. Specific compounds derived from this compound have been shown to induce G2/M phase arrest in cancer cells, leading to growth inhibition .

- Anti-inflammatory and Antioxidant Activities : Beyond its anticancer properties, this compound exhibits anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cells. This dual action suggests potential applications in treating inflammatory diseases as well as cancer .

Cytotoxicity Studies

A comprehensive study synthesized 21 derivatives of this compound and evaluated their cytotoxic effects using the sulforhodamine B (SRB) assay. The findings highlighted:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 2 | SKOV3 | 1.2 ± 0.01 | Apoptosis |

| 4a | SKOV3 | 2.2 ± 0.19 | Apoptosis |

| 4d | MCF-7 | 3.5 ± 0.25 | Cell Cycle Arrest |

These results indicate that certain derivatives possess significantly higher cytotoxicity compared to others, emphasizing the importance of structural modifications in enhancing biological activity .

Case Studies

- Ovarian Cancer : In vitro studies demonstrated that this compound could sensitize cisplatin-resistant ovarian cancer cells to treatment, suggesting its potential role as a chemosensitizer .

- Breast Cancer : A study involving MCF-7 cells showed that this compound induced apoptosis through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, confirming its efficacy as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored in various studies, revealing rapid absorption and distribution in tissues such as the lungs, spleen, and kidneys. The compound undergoes metabolic transformations that may affect its bioavailability and therapeutic efficacy .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for developing novel anticancer therapies.

- Inflammatory Disorders : The anti-inflammatory properties suggest potential use in treating conditions characterized by chronic inflammation.

- Combination Therapies : The synergistic effects observed when combined with other chemotherapeutic agents highlight its potential in combination therapy protocols.

Eigenschaften

IUPAC Name |

[(6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25-26,34-35,38-39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYNAQSYQLFTCM-GYXNDICUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926388 | |

| Record name | 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58546-34-2, 129357-90-0 | |

| Record name | Hemslecin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58546-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacin IIa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58546-34-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.